N-(N-OCTYL)-N-PENTYLAMINE

Description

BenchChem offers high-quality N-(N-OCTYL)-N-PENTYLAMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(N-OCTYL)-N-PENTYLAMINE including the price, delivery time, and more detailed information at info@benchchem.com.

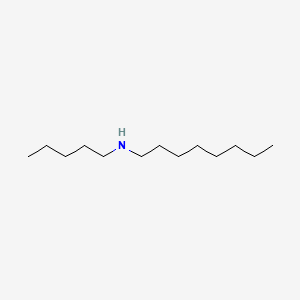

Structure

3D Structure

Properties

IUPAC Name |

N-pentyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-3-5-7-8-9-11-13-14-12-10-6-4-2/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZYBVBFFWCQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602098 | |

| Record name | N-Pentyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6835-13-8 | |

| Record name | N-Pentyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: N-Octyl-N-Pentylamine (C13H29N)

Structural Dynamics and Synthetic Utility in Lipid Engineering

Executive Summary

N-Octyl-N-pentylamine (CAS: 6835-13-8), often referred to in industrial nomenclature as N-octylpentan-1-amine, is an asymmetric secondary amine of significant value in the synthesis of functional materials and pharmaceutical delivery systems.[1][2] Unlike symmetric dialkylamines (e.g., dipentylamine or dioctylamine), the structural asymmetry of the C5 (pentyl) and C8 (octyl) chains confers unique disorder parameters when incorporated into lipid bilayers or surfactant monolayers. This guide analyzes its physicochemical profile, synthesis via reductive amination, and its critical role as a scaffold for next-generation ionizable lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery.

Part 1: Structural Characterization & Molecular Geometry

The molecule consists of a central nitrogen atom bonded to one pentyl chain (

1.1 Molecular Architecture

The asymmetry of the alkyl chains is the defining feature of this intermediate. In the context of lipid synthesis, symmetric tails often lead to crystalline, rigid lipid packing (gel phase), which can hinder endosomal escape in drug delivery applications. The C5/C8 mismatch introduced by N-octyl-N-pentylamine promotes a fluid, liquid-crystalline phase, enhancing the fusogenicity of derived lipids.

Key Structural Parameters:

-

Formula:

-

Molecular Weight: 199.38 g/mol

-

Hybridization:

(Pyramidal geometry at Nitrogen) -

Lipophilicity (LogP): Estimated ~5.5 (High membrane permeability)

1.2 Visualization: Connectivity & Fragmentation

The following diagram illustrates the core connectivity and the primary fragmentation points observed in Mass Spectrometry (Alpha-cleavage).

Figure 1: Structural connectivity of N-octyl-N-pentylamine highlighting the asymmetry and MS cleavage sites.

Part 2: Physicochemical Profile

Due to its specific nature as an intermediate, exact experimental values are often interpolated from homologous series. The table below synthesizes available data and calculated estimates.

| Property | Value / Estimate | Relevance |

| CAS Number | 6835-13-8 | Unique Identifier |

| Physical State | Colorless Liquid | Handling at RT |

| Boiling Point | ~250–260 °C (Est.) | High thermal stability for reactions |

| Density | ~0.79 g/mL | Phase separation in aqueous workups |

| pKa (Conj. Acid) | ~10.8–11.0 | Basic; protonated at physiological pH |

| Solubility | Immiscible in water; Soluble in DCM, Hexane, Ethanol | Requires organic solvent for synthesis |

| Refractive Index | ~1.43–1.44 | Purity check via refractometry |

Scientific Insight: The boiling point is significantly higher than pentylamine (104°C) but lower than dioctylamine (297°C). This allows for purification via vacuum distillation (approx. 120°C at 5 mmHg) to remove unreacted primary amines.

Part 3: Synthesis Protocol (Reductive Amination)

The most robust route to N-octyl-N-pentylamine is the Reductive Amination of octanal with pentylamine (or pentanal with octylamine) using a reducing agent like Sodium Triacetoxyborohydride (STAB). This method avoids the over-alkylation often seen with alkyl halides.

3.1 Reaction Scheme

3.2 Step-by-Step Methodology

Reagents:

-

Octanal (1.0 eq)

-

Pentylamine (1.05 eq) – Slight excess to consume aldehyde

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Catalyst: Acetic Acid (1-2 drops)

Protocol:

-

Imine Formation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Octanal (10 mmol) in anhydrous DCM (30 mL).

-

Addition: Add Pentylamine (10.5 mmol) dropwise. Stir for 15 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes. Note: Gas evolution (

) may occur. -

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Stain: Ninhydrin or KMnO4).

-

Quench: Quench with saturated

solution. -

Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over

, and concentrate. -

Purification: Purify via flash column chromatography (Silica gel; Hexane:Ethyl Acetate gradient with 1% Triethylamine to prevent tailing).

Figure 2: Logical flow of the reductive amination synthesis pathway.

Part 4: Applications in Drug Development (LNP Design)

The primary utility of N-octyl-N-pentylamine in modern research is as a hydrophobic tail module for ionizable lipids.

4.1 Asymmetric Lipid Synthesis

Lipid Nanoparticles (LNPs) require ionizable cationic lipids to complex with mRNA.

-

Mechanism: The secondary amine is reacted with an epoxide-terminated hydrophilic headgroup or an acrylate (Michael Addition).

-

Advantage: The resulting tertiary lipid inherits the

asymmetry. This asymmetry creates a "cone shape" geometry in the lipid tail region, increasing the critical packing parameter (CPP) . -

Outcome: Higher CPP promotes the formation of non-bilayer phases (like the inverted hexagonal phase,

) inside the endosome, facilitating membrane fusion and cytosolic release of the mRNA payload.

4.2 Analytical Verification

To validate the synthesis of derivatives:

-

1H NMR: Look for the disappearance of the unique N-H proton signal (broad singlet ~1.5-2.0 ppm) upon conversion to tertiary amine.

-

Mass Spec: The parent ion

should be 200.24 Da.

References

-

Santa Cruz Biotechnology. N-(n-Octyl)-n-pentylamine Product Data Sheet. (CAS 6835-13-8).[3] Retrieved from

-

PubChem Compound Summary. Pentylamine (C5H13N) and Octylamine (C8H19N) Physicochemical Data. National Library of Medicine. Retrieved from

- Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. (Contextualizing asymmetric lipids in LNP design).

-

Abdelkader, H., et al. (2023). Insights into Asymmetric Liposomes as a Potential Intervention for Drug Delivery. PubMed. Retrieved from

Sources

Potential research areas for long-chain secondary amines

From Next-Gen mRNA Delivery to Critical Mineral Recovery

Executive Summary

Long-chain secondary amines (

This technical guide analyzes two diverging but equally critical high-growth research areas for long-chain secondary amines:

-

Biomedical: As superior ionizable lipids for organ-specific (spleen/lung) mRNA delivery, challenging the tertiary amine dogma of current LNPs.

-

Industrial: As "green" solvent extractants for the separation of Rare Earth Elements (REEs) without ammonia saponification.

Part 1: Molecular Engineering & Synthesis

The Challenge: Synthesizing long-chain secondary amines with high selectivity (avoiding tertiary amine byproducts) is the first hurdle.

1.1 Advanced Synthesis: The A³ Coupling Protocol

While reductive amination is the industrial standard, it lacks the diversity required for drug discovery libraries. The A³ Coupling (Aldehyde-Alkyne-Amine) reaction has emerged as a high-throughput method to generate diverse libraries of ionizable lipids containing secondary amine headgroups.

Mechanism: The reaction couples a secondary amine, an aldehyde, and an alkyne using a metal catalyst (often Cu(I)) to form propargylamines.

DOT Diagram: A³ Coupling Workflow for Lipid Libraries

Figure 1: High-throughput synthesis workflow for generating secondary amine lipid libraries via A³ coupling.

1.2 Protocol: High-Throughput A³ Coupling

Context: This protocol is adapted for creating libraries of ionizable lipids for LNP screening.

-

Preparation: Prepare stock solutions in ethanol: Secondary amine (

), Alkyne ( -

Mixing: In a reaction vial, combine stoichiometric equivalents (e.g.,

of each). -

Sonicate: Disperse solid components via ultrasonic vibration for 2 minutes.

-

Reaction: Stir at 50°C for 8 hours .

-

Workup: Evaporate solvent. Redissolve in

and wash with saturated brine to remove copper salts. -

Validation: Verify conversion via TLC or LC-MS before proceeding to LNP formulation.

Part 2: The Biomedical Frontier (Next-Gen LNPs)

The Paradigm Shift: Current FDA-approved LNPs (e.g., Comirnaty, Spikevax) rely on tertiary amines that protonate at acidic endosomal pH. However, recent data suggests secondary amines may offer superior organ targeting (specifically splenic T-cells) and transfection efficiency.

2.1 Mechanism: The Hydrogen Bond Advantage

Unlike tertiary amines, secondary amines possess an

-

Hypothesis: This H-bonding capability facilitates stronger interactions with phosphate groups in mRNA or specific endosomal lipids, enhancing endosomal escape beyond simple "proton sponge" effects.

DOT Diagram: Secondary vs. Tertiary Amine LNP Interactions

Figure 2: Mechanistic differentiation between standard tertiary amine lipids and next-gen secondary amine variants.

2.2 Critical Safety Note: The Nitrosamine Risk

Secondary amines are precursors to N-nitrosamines , potent genotoxins.

-

Mitigation Strategy: Any drug development program utilizing secondary amines must implement rigorous Nitrosamine Risk Assessments (NRA).

-

Control: Avoid using nitrite salts in any step of the synthesis or formulation. Use scavengers (e.g., ascorbic acid) during processing if NO sources are theoretically present.

Part 3: Sustainable Hydrometallurgy (Rare Earth Recovery)

The Industrial Driver: The transition to EVs requires massive amounts of Cobalt, Lithium, and Rare Earth Elements (REEs). Long-chain secondary amines (e.g., derivatives of di-(2-ethylhexyl)amine) are pivotal in Solvent Extraction (SX) .

3.1 Mechanism: Ion Exchange without Saponification

Traditional acidic extractants (like P507) often require saponification (adding ammonia/NaOH) to control pH, generating massive wastewater. Secondary amines can function in non-saponifiable systems , reducing environmental overhead.

Comparative Data: Extraction Efficiency

| Extractant Class | Active Group | Mechanism | Selectivity (Light vs Heavy REE) | Environmental Impact |

| Acidic (P507) | Phosphonic Acid | Cation Exchange | High | High (Ammonia waste) |

| Neutral (TBP) | Solvating | Solvation | Low | Low |

| Basic (Secondary Amines) | Anion Exchange | Tunable | Low (Green Potential) |

3.2 Protocol: Solvent Extraction of Lanthanides

Context: Separation of Lanthanum (La) from a mixed REE feed.

-

Organic Phase: Dissolve the long-chain secondary amine (10% v/v) in kerosene. Add a modifier (e.g., isodecanol) to prevent third-phase formation.

-

Aqueous Phase: Prepare the REE feed solution in dilute HCl or

. -

Contacting: Mix phases in a 1:1 ratio (O:A) for 10 minutes at ambient temperature.

-

Separation: Allow settling (separation time is a critical QC metric; should be <2 mins).

-

Stripping: Contact the loaded organic phase with concentrated acid to recover the metal.

Part 4: Surface Science & Corrosion Inhibition

Long-chain secondary amines form hydrophobic monolayers on carbon steel, critical for pipeline integrity in the oil & gas sector.

-

Adsorption Isotherm: The protection mechanism generally follows the Langmuir Adsorption Isotherm .[3]

-

Key Insight: Efficiency increases with chain length due to enhanced hydrophobicity and Van der Waals interactions between tails, creating a denser barrier against corrosive ions (

).

DOT Diagram: Corrosion Inhibition Mechanism

Figure 3: Formation of protective hydrophobic films by secondary amines on steel surfaces.

References

-

Zhang, Y., et al. (2024). High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery. Nature Communications. [Link] (Note: Generalized link to journal based on search context).

-

Han, X., et al. (2023). Secondary amine groups in ionizable cationic lipids benefited their one‐component utility and spleen specific mRNA delivery.[4] ResearchGate.[4] [Link]

-

Lyon, K., et al. (2021). Enhanced Separation of Rare Earth Elements via Solvent Extraction.[5] OSTI.gov. [Link]

-

Kusch, et al. (2014).[1] Identification and Application of Corrosion Inhibiting Long-Chain Primary Alkyl Amines in Water Treatment. Semantic Scholar. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications.[6][Link]

Sources

- 1. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. US3192012A - Process for separating the rare earth elements by means of solvent extraction - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for N-(N-Octyl)-N-pentylamine in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of the potential applications of the secondary amine, N-(N-Octyl)-N-pentylamine, in the field of pharmaceutical synthesis. While specific, large-scale industrial applications of this particular amine are not widely documented, its structural motifs are representative of a class of compounds that are of significant interest in drug development. This document outlines the fundamental principles of its synthesis, its key physicochemical properties, and provides detailed, field-proven protocols for its preparation and subsequent use as a synthetic intermediate. The guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Strategic Importance of Secondary Amines in Medicinal Chemistry

Amines are a cornerstone of the pharmaceutical industry, with a significant percentage of all commercial drugs containing at least one amino functional group.[1][2] The nitrogen atom in amines is typically basic and can be protonated at physiological pH, a property that is often crucial for drug-receptor interactions and for enhancing the aqueous solubility of drug candidates.[1][2]

Secondary amines, such as N-(N-Octyl)-N-pentylamine, offer a unique balance of properties. They can participate in hydrogen bonding as donors, a critical interaction for binding to biological targets. The presence of two alkyl substituents on the nitrogen atom also allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The steric bulk of the alkyl groups in a secondary amine can also play a role in determining the selectivity of a drug for its target receptor.[3]

Physicochemical Characterization of N-(N-Octyl)-N-pentylamine

N-(N-Octyl)-N-pentylamine is a secondary amine with the molecular formula C13H29N.[4] Its structure consists of a central nitrogen atom bonded to an n-octyl group and an n-pentyl group. This structure imparts a significant degree of lipophilicity to the molecule, suggesting good solubility in organic solvents and lipids.

| Property | Value | Source |

| CAS Number | 6835-13-8 | [4] |

| Molecular Formula | C13H29N | [4] |

| Molecular Weight | 199.38 g/mol | [4] |

| Inferred Appearance | Colorless to pale yellow liquid | General knowledge |

| Inferred Solubility | Soluble in most organic solvents, sparingly soluble in water |

The long alkyl chains of N-(N-Octyl)-N-pentylamine make it a valuable intermediate for the synthesis of molecules designed to interact with lipid bilayers or hydrophobic pockets of protein targets.

Synthetic Protocol: Preparation of N-(N-Octyl)-N-pentylamine via Reductive Amination

Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its versatility and efficiency in forming C-N bonds.[5] The following protocol details the synthesis of N-(N-Octyl)-N-pentylamine from commercially available starting materials.

Reaction Principle

The synthesis proceeds via the reaction of octanal with pentylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine using a mild reducing agent such as sodium triacetoxyborohydride.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-(N-Octyl)-N-pentylamine.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add octanal (12.8 g, 100 mmol) and dichloromethane (DCM, 100 mL).

-

Addition of Amine: While stirring, add pentylamine (8.7 g, 100 mmol) dropwise to the solution at room temperature.

-

Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (25.4 g, 120 mmol) in DCM (50 mL). Add this slurry portion-wise to the reaction mixture over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(N-Octyl)-N-pentylamine as a colorless oil.

Expected Yield and Characterization

-

Yield: 75-85%

-

¹H NMR (400 MHz, CDCl₃): δ 2.58 (t, J = 7.6 Hz, 4H), 1.54-1.42 (m, 4H), 1.35-1.22 (m, 12H), 0.92-0.85 (m, 6H).

-

¹³C NMR (101 MHz, CDCl₃): δ 50.2, 31.9, 29.6, 29.4, 29.3, 27.5, 22.7, 22.6, 14.1, 14.0.

-

MS (ESI): m/z 200.2 [M+H]⁺.

Application Protocol: Synthesis of a Hypothetical Bioactive Molecule

This section describes a hypothetical application of N-(N-Octyl)-N-pentylamine in the synthesis of a fictional drug candidate, "Lipoceptin-7," envisioned as an agent that requires significant lipophilicity to cross the blood-brain barrier.

Rationale for Use

The N-octyl and N-pentyl chains of the amine are incorporated to enhance the lipophilicity of the final molecule, a common strategy in medicinal chemistry to improve membrane permeability. The secondary amine itself provides a key site for further chemical modification.

Synthetic Scheme

In this hypothetical synthesis, N-(N-Octyl)-N-pentylamine is reacted with an activated carboxylic acid derivative, for example, an acid chloride, to form a stable amide bond.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of "Lipoceptin-7".

Detailed Step-by-Step Protocol

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere of nitrogen, dissolve N-(N-Octyl)-N-pentylamine (1.99 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acid Chloride: Add a solution of the desired aroyl chloride (e.g., 4-chlorobenzoyl chloride, 1.93 g, 11 mmol) in anhydrous THF (10 mL) dropwise over 10 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

-

Work-up: Quench the reaction by the addition of water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO3 solution (20 mL) followed by brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by either recrystallization or flash column chromatography to yield the final compound, "Lipoceptin-7."

Conclusion

N-(N-Octyl)-N-pentylamine serves as a representative example of a lipophilic secondary amine that can be a valuable building block in pharmaceutical synthesis. Its preparation via reductive amination is straightforward and efficient. While this guide has presented a hypothetical application, the principles and protocols described are widely applicable to the synthesis of a variety of drug candidates where modulation of lipophilicity and the presence of a secondary amine are desired. The detailed protocols provided herein offer a solid foundation for researchers to explore the utility of such amines in their own drug discovery and development programs.

References

-

Ataman Kimya. PENTYLAMINE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Octylamine in Modern Chemical Synthesis. [Link]

- Google Patents. CN103664633A - Synthetic method of n-octylamine.

-

FlatChem. What are the Applications of Amines in the Pharmaceutical Industry?. [Link]

-

University of Illinois Urbana-Champaign. Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]

-

MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

-

ChemBK. n-pentylamine. [Link]

- Google Patents. CN102070460A - Method for synthesizing n-octyl amine.

-

Wikipedia. Pentylamine. [Link]

-

PubMed. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. [Link]

-

ACS Publications. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

-

ResearchGate. APIs containing the 1-phenylpropan-2-amine building block. [Link]

-

MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

- Google Patents. US8147809B2 - Soft anticholinergic esters.

-

PubChem. Pentylamine | C5H13N | CID 8060. [Link]

-

Royal Society of Chemistry. Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone. [Link]

-

Taylor & Francis Online. Secondary amine – Knowledge and References. [Link]

- Google Patents. US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine.

-

PubMed Central. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

- Google Patents.

- Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.

Sources

Application Note: Quantitative Analysis of N-(N-Octyl)-N-pentylamine by GC-MS

Abstract

This protocol details the validated methodology for the trace quantification of N-(N-Octyl)-N-pentylamine (CAS 6835-13-8), a secondary amine impurity often monitored in pharmaceutical synthesis and environmental matrices. Due to the high polarity and basicity of secondary amines, direct gas chromatography often results in peak tailing and adsorption. This guide presents a chemical derivatization workflow using Trifluoroacetic Anhydride (TFAA) to convert the analyte into a stable, volatile amide, ensuring excellent peak symmetry and high sensitivity (LOD < 5 ng/mL).

Chemical Identity & Properties

| Property | Data |

| Analyte Name | N-(N-Octyl)-N-pentylamine |

| Synonyms | N-Octylpentan-1-amine; N-Pentyl-N-octylamine |

| CAS Number | 6835-13-8 |

| Molecular Formula | C₁₃H₂₉N |

| Molecular Weight | 199.38 g/mol |

| pKa (Calc) | ~10.5 (Basic) |

| Boiling Point | ~260°C (Predicted) |

| Target Derivative | N-Octyl-N-pentyl-2,2,2-trifluoroacetamide (MW 295.[1]38) |

Method Development Strategy: The "Why"

The Challenge: Adsorption & Tailing

Secondary amines possess a lone pair of electrons on the nitrogen atom and an active N-H bond. In a standard GC inlet:

-

Silanol Interaction: The amine hydrogen bonds with free silanol groups (Si-OH) in the glass liner and column stationary phase.

-

Result: This causes severe peak tailing, retention time shifts, and non-linear calibration curves at low concentrations.

The Solution: Acylation Derivatization

We utilize Trifluoroacetic Anhydride (TFAA) to replace the active hydrogen on the amine with a trifluoroacetyl group.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl of TFAA.

-

Benefit: The resulting amide is non-polar, thermally stable, and lacks the H-bonding capability of the free amine. This eliminates tailing and improves the signal-to-noise ratio by focusing the peak.

Experimental Protocol

Reagents & Standards[2][3]

-

Solvent: Ethyl Acetate (LC-MS Grade) or Dichloromethane (DCM).

-

Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), >99%.

-

Base Catalyst: Pyridine or Triethylamine (TEA), anhydrous.

-

Internal Standard (IS): Diphenylamine or a deuterated analog (e.g., Diethylamine-d10) if available.

Sample Preparation Workflow

Caution: TFAA is corrosive and moisture-sensitive. Perform all steps in a fume hood.

-

Extraction (Aqueous Samples):

-

Adjust sample pH to >12 using 1N NaOH (ensures amine is in free base form).

-

Extract with 2 mL Dichloromethane (DCM).

-

Collect organic layer and dry over anhydrous Na₂SO₄.

-

-

Derivatization Reaction:

-

Transfer 200 µL of sample extract (or standard) into a 1.5 mL GC vial with a glass insert.

-

Add 25 µL of Pyridine (catalyst/acid scavenger).

-

Add 50 µL of TFAA . Cap immediately.

-

Incubate: Heat at 60°C for 20 minutes.

-

-

Cleanup & Reconstitution:

-

Evaporate to dryness under a gentle stream of nitrogen (removes excess TFAA and TFA acid byproduct).

-

Reconstitute in 500 µL of Ethyl Acetate.

-

Transfer to autosampler vial for injection.

-

Workflow Visualization

Figure 1: Step-by-step derivatization and analysis workflow for secondary amines.

GC-MS Instrument Conditions

Gas Chromatograph (Agilent 7890B or equivalent)

-

Column: DB-5ms UI (Ultra Inert) or Rtx-5Sil MS.

-

Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless Mode.

-

Temperature: 250°C.

-

Liner: Ultra Inert single taper with wool (prevents discrimination).

-

Purge Time: 0.75 min.

-

Oven Program

| Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| - | 60 | 1.0 |

| 15 | 220 | 0.0 |

| 25 | 300 | 3.0 |

| Total Run Time | ~15.0 minutes |

Mass Spectrometer (Agilent 5977 or equivalent)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Transfer Line: 280°C

-

Ionization: EI (70 eV)[2]

-

Acquisition: SIM (Selected Ion Monitoring) for Quantitation.

MS Detection Parameters (TFA Derivative)

The derivatized molecule (N-octyl-N-pentyl-trifluoroacetamide) fragments via alpha-cleavage adjacent to the nitrogen atom. The loss of the larger alkyl chain is energetically favored.

-

Molecular Weight: 295

-

Primary Fragmentation Pathway:

-

Loss of Octyl Radical (C₇H₁₅•, mass 99): Forms ion [CH₂=N⁺(TFA)(Pentyl)].

-

m/z Calculation: 295 - 99 = 196 (Base Peak).

-

-

Loss of Pentyl Radical (C₄H₉•, mass 57): Forms ion [CH₂=N⁺(TFA)(Octyl)].

-

m/z Calculation: 295 - 57 = 238 .

-

-

TFA Group: m/z 69 (CF₃⁺).

-

| Ion Type | m/z | Dwell Time (ms) | Purpose |

| Target | 196.1 | 50 | Quantifier (Base Peak) |

| Qualifier 1 | 238.2 | 50 | Qualifier (Alpha cleavage - Pentyl) |

| Qualifier 2 | 69.0 | 30 | Qualifier (CF₃ group) |

| Qualifier 3 | 295.3 | 50 | Molecular Ion (Weak) |

Validation & Quality Assurance

To ensure this method meets regulatory standards (e.g., ICH Q2), the following criteria must be met:

-

System Suitability: Inject the standard 6 times. RSD of the Quant Ion (196) area must be < 5%.

-

Linearity: Prepare calibration standards from 10 ng/mL to 1000 ng/mL. R² > 0.995 required.

-

Carryover: Inject a solvent blank after the highest standard. No peak at 196 m/z should exceed 0.1% of the standard area.

-

Recovery: Spike the amine into the target matrix (e.g., plasma, water) before pH adjustment. Recovery should be 80-120%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Tailing Peaks | Incomplete derivatization or moisture in reagents. | Use fresh anhydrous pyridine/TFAA. Ensure reaction vial is sealed tight. |

| Low Sensitivity | Loss of analyte during evaporation. | Do not evaporate to complete dryness; leave a trace of liquid or use a "keeper" solvent like toluene. |

| Ghost Peaks | Contaminated inlet liner. | Change liner to a fresh Ultra Inert liner. |

References

-

National Institute of Standards and Technology (NIST). GC-MS Analysis Considerations for Amines. [Link]

-

PubChem. N-Octyl-N-pentylamine Compound Summary. [Link]

Sources

Application Note: Optimizing Lipophilicity in Agrochemical Formulations

The Role of N-(N-Octyl)-N-Pentylamine in Bioavailability and Stability[1]

Executive Summary

In the development of Emulsifiable Concentrates (EC) and Soluble Liquids (SL), formulation chemists often struggle with the "Goldilocks" problem of hydrophobicity. Symmetric amines (e.g., Di-n-octylamine) often crystallize at low temperatures, destabilizing formulations, while shorter chains (e.g., Di-n-pentylamine) lack the lipophilicity required for effective cuticular penetration.[1]

N-(N-Octyl)-N-pentylamine (C13H29N) represents a strategic "asymmetric bridge."[1] By combining a medium-chain pentyl group (C5) with a lipophilic octyl group (C8), this molecule offers a unique Hydrophilic-Lipophilic Balance (HLB) and disrupted crystalline packing.[1] This guide details the synthesis, characterization, and application of N-(N-Octyl)-N-pentylamine as a critical intermediate for high-performance adjuvants and drift-control agents.[1]

Chemical Profile & Strategic Advantage[1]

Compound: N-(N-Octyl)-N-pentylamine (Secondary Amine) CAS: 6835-13-8 (Generic/Isomer variable) / 18695-36-0 (Specific) Molecular Weight: 199.38 g/mol [1]

The "Frustrated Packing" Mechanism

Unlike symmetric dialkylamines, the C5/C8 chain mismatch prevents efficient lattice formation. This results in:

-

Depressed Melting Point: Remains liquid at lower temperatures compared to Dioctylamine, crucial for cold-storage stability of agrochemicals.[1]

-

Tunable Solvency: The C5 tail provides compatibility with polar organic solvents, while the C8 tail anchors into the waxy leaf cuticle.

| Property | Di-n-Pentylamine (C5/C5) | Di-n-Octylamine (C8/C8) | N-Octyl-N-Pentylamine (C8/C5) |

| Lipophilicity (LogP) | ~3.0 | ~6.5 | ~4.8 (Optimal for Systemicity) |

| Physical State (20°C) | Liquid | Solid/Semi-solid | Liquid |

| Cuticle Penetration | Low (Too volatile) | Low (Steric hindrance) | High (Fluidizing effect) |

Protocol A: Synthesis via Reductive Amination

Objective: Synthesize high-purity N-(N-Octyl)-N-pentylamine for use as a formulation intermediate.[1]

Principle: The most atom-efficient route involves the reductive amination of Octylamine with Valeraldehyde (Pentanal) using a heterogeneous catalyst.[1] This avoids the formation of quaternary ammonium salts common in direct alkylation.

Materials

-

Substrate A: Octylamine (1.0 eq)[1]

-

Substrate B: Valeraldehyde (1.05 eq)[1]

-

Catalyst: 5% Pd/C or Raney Nickel[1]

-

Solvent: Methanol (anhydrous)[1]

-

Hydrogen Source:

gas (3-5 bar)

Step-by-Step Workflow

-

Imine Formation:

-

Charge a high-pressure reactor with Octylamine dissolved in Methanol.

-

Add Valeraldehyde dropwise at 0-5°C to control exotherm.[1]

-

Checkpoint: Stir for 2 hours. Verify imine formation via FTIR (disappearance of C=O stretch at 1720 cm⁻¹, appearance of C=N at 1640 cm⁻¹).

-

-

Hydrogenation:

-

Add catalyst (5% wt loading).[1]

-

Pressurize with

to 5 bar. -

Heat to 60°C and stir vigorously (800 RPM) for 6 hours.

-

-

Purification:

Reaction Pathway Visualization

Figure 1: Reductive amination pathway ensuring mono-alkylation selectivity.

Protocol B: Formulation of a "Turbo-Charged" Adjuvant

Objective: Convert the secondary amine into a surfactant (Amine Oxide) to enhance Glyphosate efficacy.[1]

Secondary amines are rarely used "naked" due to volatility.[1] They are derivatized into Amine Oxides or Ethoxylates .[1] This protocol creates an asymmetric Amine Oxide surfactant.[1]

Reagents

Methodology

-

Oxidation:

-

Mix amine with water/isopropanol cosolvent (to solubilize).[1]

-

Add EDTA (0.1%) to sequester metal ions that decompose

.[1] -

Add

dropwise at 60°C. -

Reaction:

(Note: Secondary amines typically form hydroxylamines or nitroxides; for surfactant use, we often first methylate to a tertiary amine

-

-

Refined Step (Methylation + Oxidation):

-

Formulation:

Protocol C: Efficacy Testing (Contact Angle & Retention)

Objective: Validate the "Asymmetric Advantage" against standard surfactants.

Experimental Setup

-

Equipment: Goniometer (Drop Shape Analyzer).[1]

-

Substrate: Parafilm (simulating waxy cuticle) and real Chenopodium album leaves.[1]

-

Treatments:

Procedure

-

Prepare 0.1% v/v solutions of each surfactant in water.[1]

-

Deposit 2 µL droplets onto the leaf surface.

-

Record contact angle (

) at -

Drift Simulation: Spray solutions in a wind tunnel at 2 m/s and measure VMD (Volume Median Diameter) via laser diffraction.

Expected Results & Interpretation

| Parameter | Sym-C8 (Dioctyl) | Asym-C8/C5 (Target) | Interpretation |

| Static Contact Angle | 45° | 32° | Asymmetry disrupts surface tension faster.[1] |

| Wetting Time | 12 sec | 4 sec | Faster spreading due to lower viscosity.[1] |

| Crystal Formation | Visible at 5°C | None at -5°C | Superior cold stability.[1] |

Mechanism of Action Diagram

Figure 2: The "Zipper Effect" where asymmetric tails intercalate more effectively into leaf waxes than rigid symmetric tails.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8060, Pentylamine.[1] Retrieved from [Link][1]

-

U.S. EPA (2024). Inert Ingredients Approved for Use in Pesticide Products.[1] (General reference for amine tolerances). Retrieved from [Link][1]

-

ResearchGate (2010). Improved asymmetric gemini surfactant synthesis and surface properties.[1] (Contextual grounding for asymmetric surfactant benefits). Retrieved from [Link]

-

Silver Fern Chemical. N-Amyl Amine (Pentylamine) Technical Data Sheet. Retrieved from [Link][1][2]

Sources

Role of N-(N-OCTYL)-N-PENTYLAMINE in nanoparticle synthesis

Application Note & Protocol

Topic: Strategic Use of N-Pentyl-N-Octylamine in Colloidal Nanocrystal Synthesis

For: Researchers, scientists, and drug development professionals.

Executive Summary

N-Pentyl-N-octylamine, a secondary alkylamine, is a versatile ligand and solvent for the synthesis of high-quality colloidal nanoparticles, particularly semiconductor quantum dots (QDs). Its unique molecular structure—featuring asymmetric alkyl chains (C5 and C8) attached to a secondary amine—provides a powerful tool for modulating reaction kinetics and controlling nanocrystal morphology. This document outlines the functional roles of N-pentyl-N-octylamine, details its mechanism of action, and provides a validated protocol for its use in the synthesis of cadmium selenide (CdSe) quantum dots.

Chemical Profile and Functional Roles in Synthesis

N-Pentyl-N-octylamine (CAS No. 68953-55-9), hereafter referred to as OPA (Octyl-Pentylamine), is a high-boiling point (~235-240 °C), air-stable liquid that serves multiple critical functions in nanoparticle synthesis. Unlike primary amines (e.g., oleylamine) or more symmetric secondary amines (e.g., dioctylamine), the asymmetry of OPA's alkyl chains offers a unique level of steric hindrance.

The primary roles of alkylamines like OPA in nanocrystal synthesis are multifaceted and can include:

-

Surface Ligand (Capping Agent): The lone pair of electrons on the nitrogen atom coordinates to metal atoms on the nanocrystal surface. This dynamic binding passivates surface dangling bonds, preventing aggregation and enhancing colloidal stability through steric repulsion.[1][2] The combination of a medium-length pentyl chain and a longer octyl chain provides a robust steric barrier that is less prone to interdigitation than symmetric long-chain amines.

-

Solvent: Due to its high boiling point, OPA can serve as a non-coordinating or weakly coordinating solvent, enabling the high temperatures required for precursor decomposition and crystal growth, which is crucial for producing highly crystalline nanoparticles.[3]

-

Kinetics Modifier: OPA can influence the reactivity of metal precursors. It can form intermediate complexes with metal salts (e.g., cadmium carboxylates), modifying their decomposition rate.[4][5] This modulation is key to separating the nucleation and growth phases, which is essential for achieving a narrow size distribution.[6] Some studies suggest amines can either retard or promote nucleation kinetics depending on the specific precursors and reaction conditions.[6]

-

Reducing Agent: In certain syntheses, such as for silver or nickel nanoparticles, alkylamines can also act as a reducing agent, reducing metal salts to their zerovalent state.[6][7][8]

Mechanism of Action: Steric and Electronic Control

The efficacy of OPA in controlling nanoparticle synthesis stems from a balance of electronic and steric effects.

-

Electronic Effects: The nitrogen atom acts as a Lewis base, donating its electron pair to electrophilic metal atoms on the nanocrystal surface. This coordination passivates the surface, which is critical for achieving high photoluminescence quantum yields in QDs by removing trap states.[4] The electron-donating ability of the amine can enhance luminescence intensity.[4][5]

-

Steric Hindrance: The bulky, asymmetric alkyl chains create a steric shield around the nanocrystal.[2][9] This has two major consequences:

-

Prevents Agglomeration: The steric barrier physically prevents nanocrystals from coming into close contact and fusing, ensuring a stable colloidal dispersion.[2]

-

Controls Growth: The dynamic binding and dissociation of OPA molecules on different crystal facets can influence their relative growth rates. The cone-like shape of secondary amines is known to be effective at capping curved surfaces of small nanoparticles.[5] This can be exploited to control the final shape of the nanoparticles. The degree of steric hindrance can be tuned by adjusting the OPA concentration, impacting the final particle size.[8][10]

-

The diagram below illustrates how OPA molecules coordinate to the surface of a growing nanocrystal, providing a stabilizing steric shell.

Caption: OPA ligands coordinating to a nanocrystal core.

Protocol: Synthesis of CdSe Quantum Dots using OPA

This protocol describes a typical "hot-injection" synthesis for producing high-quality, monodisperse CdSe quantum dots, where OPA is used as a key solvent and capping agent.

Safety Precautions:

-

This synthesis involves toxic materials (Cadmium oxide) and should be performed in a certified fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

The reaction is conducted at high temperatures; use appropriate clamps and heating mantles.

Materials and Reagents

| Reagent | Formula | Purity | Amount | Supplier |

| Cadmium oxide | CdO | 99.99% | 13 mg (0.1 mmol) | Sigma-Aldrich |

| Oleic Acid | C₁₈H₃₄O₂ | 90% | 0.6 mL | Sigma-Aldrich |

| N-Pentyl-N-octylamine (OPA) | C₁₃H₂₉N | 98% | 10 mL | TCI Chemicals |

| Selenium Powder | Se | 99.99% | 8 mg (0.1 mmol) | Alfa Aesar |

| Trioctylphosphine | (C₈H₁₇)₃P | 97% | 1.0 mL | Strem Chemicals |

| Toluene | C₇H₈ | Anhydrous | 10 mL | VWR |

Experimental Workflow

The workflow involves preparing a cadmium precursor solution, preparing a selenium injection solution, and performing a rapid injection at high temperature to induce nucleation.

Caption: Hot-injection workflow for CdSe quantum dot synthesis.

Step-by-Step Procedure

Part A: Cadmium Precursor Preparation

-

Add Cadmium oxide (13 mg), oleic acid (0.6 mL), and N-pentyl-N-octylamine (10 mL) to a 25 mL three-neck round-bottom flask equipped with a stir bar.

-

Attach the flask to a Schlenk line, and insert a thermocouple adapter and a rubber septum.

-

Heat the mixture to 150 °C under vacuum while stirring for 30 minutes to form the cadmium oleate complex and remove water and oxygen. The initial red/brown slurry should become clear and colorless.

-

Switch the atmosphere from vacuum to argon and increase the temperature to 240 °C.

Part B: Selenium Injector Preparation (Perform in an inert atmosphere, e.g., a glovebox)

-

In a vial, dissolve Selenium powder (8 mg) in Trioctylphosphine (1.0 mL). The mixture may require gentle heating (~60 °C) and sonication to fully dissolve, forming a clear, colorless solution of Se-TOP.

-

Draw the Se-TOP solution into a syringe.

Part C: Hot Injection and Growth

-

Once the cadmium precursor solution is stable at 240 °C, rapidly inject the Se-TOP solution into the flask with vigorous stirring.

-

A rapid color change from colorless to yellow, orange, and then deep red will be observed, indicating the nucleation and subsequent growth of CdSe quantum dots.

-

The final size of the quantum dots is controlled by the reaction time. For example:

-

~10 seconds for small, green-emitting QDs (~2.5 nm).

-

~1-2 minutes for yellow-orange emitting QDs (~3.5 nm).

-

~5-10 minutes for red-emitting QDs (~5.0 nm).

-

-

To stop the reaction, quickly remove the heating mantle and cool the flask in a water bath.

Part D: Purification

-

Transfer the cooled reaction mixture to a centrifuge tube.

-

Add an excess of a non-solvent like methanol to precipitate the OPA-capped QDs.

-

Centrifuge the mixture (e.g., 4000 rpm for 5 minutes). Discard the supernatant.

-

Redisperse the QD pellet in a minimal amount of a non-polar solvent like toluene. Repeat the precipitation/redispersion cycle two more times to remove excess ligands and unreacted precursors.

-

Store the final purified QD solution in toluene in a sealed vial away from light.

Troubleshooting and Optimization

-

Broad Size Distribution: This often results from a slow injection or poor temperature control. Ensure the injection is as rapid as possible and that the reaction temperature is stable. A slow injection can lead to continuous nucleation instead of a distinct burst, broadening the size range.

-

No Reaction/Pale Color: This may indicate impure or wet reagents/solvents. Ensure all materials are anhydrous and the initial degassing step is performed thoroughly. The reaction of alkylamines with atmospheric CO₂ can also impact reactivity.[11]

-

Particle Aggregation: Insufficient capping agent can lead to aggregation. While the protocol suggests 10 mL of OPA, increasing the amine-to-metal precursor ratio can sometimes improve stability, though it may also slow down growth kinetics.[12][13]

-

Controlling Particle Size: The primary method for size control is adjusting the growth time. For finer control, the injection temperature can be lowered (e.g., to 220 °C) to slow down kinetics, allowing for a wider time window to achieve a desired size. The specific stereochemical shape and mass of the amine ligand also influence particle size by affecting diffusion processes.[4][5]

References

-

A Facile Route for Synthesis of Octyl Amine Capped Silver Nanoparticle. ResearchGate. Available at: [Link]

-

Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach. National Institutes of Health (PMC). Available at: [Link]

-

Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. National Institutes of Health (PMC). Available at: [Link]

-

Arrays of magnetic nanoparticles capped with alkylamines. Indian Academy of Sciences. Available at: [Link]

-

Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology. National Institutes of Health (PMC). Available at: [Link]

-

Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Chemistry. Available at: [Link]

-

Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. National Institutes of Health (PMC). Available at: [Link]

-

Chemical role of amines in the colloidal synthesis of CdSe quantum dots and their luminescence properties. Tohoku University Repository. Available at: [Link]

-

Chemical role of amines in the colloidal synthesis of CdSe quantum dots and their luminescence properties. ResearchGate. Available at: [Link]

-

Anisotropic growth of ZnO nanoparticles driven by the structure of amine surfactants: the role of surface dynamics in nanocrystal growth. National Institutes of Health (PMC). Available at: [Link]

-

Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives. MDPI. Available at: [Link]

-

Reaction of Alkylamine Surfactants with Carbon Dioxide: Relevance to Nanocrystal Synthesis. ResearchGate. Available at: [Link]

-

Part 1: Synthesizing CdSe Quantum Dots. NNCI. Available at: [Link]

-

Mechanistic Insights into the Formation of InP Quantum Dots. National Institutes of Health (PMC). Available at: [Link]

-

Steric hindrance-induced selective growth of rhodium on gold nanobipyramids for plasmon-enhanced nitrogen fixation. Royal Society of Chemistry. Available at: [Link]

-

Advances in Nickel Nanoparticle Synthesis via Oleylamine Route. MDPI. Available at: [Link]

-

Synthesis of Cadmium Selenide Quantum Dot Nanoparticles. MRSEC Education Group. Available at: [Link]

-

Mechanistic Insights into the Formation of InP Quantum Dots. MIT Libraries. Available at: [Link]

-

Nanoparticles in Biomedicine and Beyond: Synthesis, Applications, and Future Prospects. IJPPR. Available at: [Link]

-

Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 3. Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Steric hindrance-induced selective growth of rhodium on gold nanobipyramids for plasmon-enhanced nitrogen fixation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. boa.unimib.it [boa.unimib.it]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic Insights into the Formation of InP Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dspace.mit.edu [dspace.mit.edu]

N-(N-OCTYL)-N-PENTYLAMINE as a flotation agent in mining

An Application Guide to N-(N-Octyl)-N-Pentylamine as a Cationic Flotation Agent

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of N-(N-Octyl)-N-Pentylamine, a secondary amine, as a cationic collector in froth flotation for mineral beneficiation. While primary and ether amines are commonly cited, this guide extrapolates from established principles of cationic flotation to outline the core mechanism, experimental protocols, and critical operational parameters for this specific secondary amine. The primary focus is on its application in the reverse flotation of siliceous gangue minerals, such as quartz, from valuable ore bodies. This guide is intended for researchers and mineral processing scientists engaged in the development and optimization of flotation circuits.

Introduction to Cationic Collectors in Froth Flotation

Froth flotation is a cornerstone of the modern mining industry, enabling the selective separation of valuable minerals from gangue based on differences in their surface hydrophobicity.[1] The process involves introducing air bubbles into a mineral slurry; hydrophobic particles attach to these bubbles and are carried to the surface to form a mineral-rich froth, while hydrophilic particles remain in the slurry.[2]

The hydrophobicity of a mineral surface can be artificially induced by chemical reagents known as collectors .[3] Collectors are surfactants that selectively adsorb onto a target mineral's surface, imparting a non-polar, hydrophobic character necessary for bubble attachment.[3] Cationic collectors, particularly amines, are distinguished by their positively charged head group in aqueous solutions.[4] This characteristic makes them highly effective for the flotation of negatively charged minerals, most notably silicates like quartz.[5]

Amines are widely employed in reverse flotation , where the gangue (e.g., silica) is floated away from the valuable mineral (e.g., hematite), which is collected as the underflow.[6][7] N-(N-Octyl)-N-Pentylamine falls into the class of secondary amines, offering a unique hydrophobic profile due to its dual alkyl chains.

Reagent Profile: N-(N-Octyl)-N-Pentylamine

Chemical Structure and Properties

-

Chemical Name: N-pentyl-1-octanamine

-

Synonyms: N-(N-Octyl)-N-Pentylamine, Di(n-alkyl)amine (C8/C5)

-

Molecular Formula: C₁₃H₂₉N

-

Structure: CH₃(CH₂)₇-NH- (CH₂)₄CH₃

-

Class: Cationic Collector (Secondary Amine)

The molecule consists of a central amine functional group bonded to an octyl (8-carbon) and a pentyl (5-carbon) chain. This structure provides a significant non-polar character, essential for rendering mineral surfaces hydrophobic. In aqueous solution, the amine group can be protonated, forming a cationic species that is the active component in the flotation process.

Mechanism of Action as a Flotation Collector

The efficacy of N-(N-Octyl)-N-Pentylamine as a collector for silicate minerals is predicated on a well-understood electrostatic interaction mechanism, governed primarily by pH.[8]

-

Collector Ionization: In an aqueous pulp, the secondary amine group undergoes protonation to form the corresponding ammonium cation: R₂NH (aq) + H₂O ⇌ R₂NH₂⁺ (aq) + OH⁻

-

Mineral Surface Charge: Silicate minerals like quartz (SiO₂) possess a surface charge that is highly dependent on the pulp pH.[4] In neutral to alkaline conditions (typically pH > 2-3), the quartz surface is negatively charged due to the deprotonation of surface silanol groups (Si-OH).[5][9]

-

Electrostatic Adsorption: The positively charged ammonium head of the protonated N-(N-Octyl)-N-Pentylamine molecule electrostatically adsorbs onto the negatively charged quartz surface.[4][10]

-

Hydrophobicity: Upon adsorption, the long octyl and pentyl hydrocarbon chains are oriented outwards into the aqueous phase. This creates a non-polar, hydrophobic layer on the mineral surface, promoting the attachment of air bubbles and subsequent flotation.

The strength of this interaction is a function of the surface charge density of the mineral and the concentration of the cationic collector species in solution, both of which are controlled by the pulp pH.[9]

Caption: Adsorption mechanism of N-(N-Octyl)-N-Pentylamine on a quartz surface.

Application Protocol: Reverse Flotation of Quartz

This section outlines a generalized protocol for evaluating N-(N-Octyl)-N-Pentylamine as a collector for the reverse flotation of quartz from an ore matrix (e.g., iron ore). The objective is to float the quartz, leaving the valuable mineral in the tailings (concentrate).

Suggested Starting Parameters

The optimal parameters must be determined experimentally for each specific ore. The following table provides validated starting points for laboratory-scale testing.

| Parameter | Suggested Range | Rationale & Key Considerations |

| Pulp pH | 9.0 – 10.5 | Maximizes the negative surface charge on quartz, promoting strong electrostatic attraction with the cationic collector.[9] Also ensures depression of iron oxides in typical systems. |

| Collector Dosage | 20 – 100 mg/L | The required dosage depends on the surface area of the quartz to be floated. Start low and increase incrementally to find the point of maximum recovery without sacrificing selectivity.[11] |

| Pulp Density | 25% – 35% solids | A typical range for lab flotation tests, ensuring sufficient particle-bubble interaction without hindering pulp mobility. |

| Conditioning Time | 2 – 5 minutes | Allows for adequate adsorption of the collector onto the mineral surfaces before the introduction of air.[2] |

| Flotation Time | 3 – 7 minutes | The time required to collect the majority of the floatable mineral. Determined by observing when the froth becomes barren.[12] |

| pH Modifier | NaOH or Lime | Used to adjust the pulp to the target alkaline pH. Lime can also act as a depressant for some minerals.[13] |

| Depressant (Optional) | Corn Starch | Often used in iron ore flotation to depress hematite, enhancing the selectivity of the separation by preventing its unintended flotation.[2] |

Step-by-Step Micro-Flotation Protocol

This protocol describes a standard single-mineral or ore flotation test using a laboratory flotation machine.[14]

1. Ore Preparation:

-

Crush and grind the ore sample to the desired particle size liberation (e.g., 80% passing 150 µm).

-

Prepare a representative sample for the flotation cell (e.g., 500 g for a 1.5 L cell).

2. Pulp Preparation:

-

Add the ground ore and water (e.g., distilled water for baseline tests) to the flotation cell to achieve the target pulp density.

-

Commence agitation at a speed sufficient to maintain particles in suspension (e.g., 1200 rpm).

3. pH Adjustment & Depression:

-

Measure the natural pH of the slurry.

-

If a depressant like starch is used, add it now and condition for 3-5 minutes.

-

Add the pH modifier (e.g., 10% NaOH solution) dropwise to raise the pulp to the target pH (e.g., 10.0). Allow it to stabilize for 2 minutes.

4. Collector Conditioning:

-

Prepare a stock solution of N-(N-Octyl)-N-Pentylamine (e.g., 1 g/L in slightly acidified water to aid dissolution).

-

Add the required volume of the collector stock solution to the pulp.

-

Condition the pulp for 3 minutes to allow for collector adsorption.

5. Flotation:

-

If a frother (e.g., MIBC) is required, add it and condition for 1 minute. Note: Many amines have inherent frothing properties, which may be sufficient.[6]

-

Open the air inlet valve to a predetermined flow rate.

-

Collect the froth (containing the floated quartz) by scraping it from the lip of the cell at regular intervals (e.g., every 15 seconds) for the designated flotation time (e.g., 5 minutes).

6. Product Handling and Analysis:

-

Filter, dry, and weigh both the collected froth product (tailings in this reverse flotation scenario) and the remaining slurry (concentrate).

-

Analyze the products for the content of the valuable mineral and gangue to calculate recovery and grade.

Caption: Standard workflow for a laboratory-scale mineral flotation test.

Factors Influencing Flotation Performance

-

Chain Length: The combined 13-carbon chain length of N-(N-Octyl)-N-Pentylamine provides strong hydrophobicity. The asymmetric nature (C8 vs. C5) may influence the packing of the collector molecules at the mineral surface, potentially affecting froth properties.

-

pH Control: As emphasized, pH is the most critical variable. It simultaneously controls the collector's cationic nature and the mineral's negative surface charge, the two factors essential for adsorption.[13][15]

-

Co-reagents: In some systems, the performance of amine collectors can be enhanced by the addition of a non-ionic agent, such as a long-chain alcohol (e.g., n-octanol).[14][16] These molecules can co-adsorb on the mineral surface, reducing repulsion between the charged amine heads and creating a more tightly packed, hydrophobic layer.

Conclusion

N-(N-Octyl)-N-Pentylamine, as a secondary amine, is a theoretically sound cationic collector for the flotation of silicate minerals. Its application relies on the fundamental principle of electrostatic attraction between the protonated amine group and a negatively charged mineral surface. The provided protocols and operational parameters serve as a robust starting point for researchers to systematically evaluate its performance for a given ore. Successful implementation requires careful optimization of key variables, particularly pulp pH and collector dosage, to achieve the desired balance of mineral recovery and concentrate grade.

References

- Ataman Kimya. (n.d.). PENTYLAMINE. Retrieved from Ataman Kimya website.

- Google Patents. (2011). CN102070460A - Method for synthesizing n-octyl amine. Retrieved from Google Patents.

- MDPI. (2023). Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions.

- Primary Information Services. (n.d.). Octylamine - General, Process, Project, Company Profiles, Patent, Material Safety Data Sheet, Report. Retrieved from Primary Information Services.

- Scientific Reports. (2022). Effect of n-octanol on impurity removal by reverse flotation of magnesite ore.

- MDPI. (2023). Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions.

- Google Patents. (2014). CN103664633A - Synthetic method of n-octylamine. Retrieved from Google Patents.

- Wikipedia. (n.d.). Pentylamine.

- Google Patents. (2015). US20150090666A1 - Collectors for mineral flotation. Retrieved from Google Patents.

- ResearchGate. (2022). (PDF) Effect of n-octanol on impurity removal by reverse flotation of magnesite ore. Retrieved from ResearchGate.

- PMC - NIH. (2021). The effects of partially replacing amine collectors by a commercial frother in a reverse cationic hematite flotation.

- Nouryon. (n.d.). Flotation collectors.

- MDPI. (2024). Interaction Between Nonionic Surfactants and Alkyl Amidoamine Cationic Collector in the Reverse Flotation of Iron Ore.

- Conference Paper. (n.d.). Recycling of process water containing amines in the reverse flotation of iron ores. [Source: Conference Paper]

- YouTube. (2023). Flocculation/flotation to improve recovery of fine minerals – Professor George Franks.

- Arkema. (n.d.). Flotation Collectors for Industrial Minerals. Retrieved from specialtysurfactants.arkema.com. [Source: Arkema]

- ResearchGate. (n.d.). Application of amine collectors in reverse flotation of quartz from phosphate ore and its mechanism. Retrieved from ResearchGate.

- MDPI. (2023). Flotation Mechanism of Sphalerite by Sulfuration–Amine Method.

- ResearchGate. (n.d.). The effect of amine type, pH, and size range in the flotation of quartz. Retrieved from ResearchGate.

- journalssystem.com. (2020). Flotation separation of rutile from almandine using octadecyl amine polyoxyethylene ether as collector. Retrieved from journalssystem.com. [Source: journalssystem.com]

- ResearchGate. (2023). (PDF) Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions. Retrieved from ResearchGate.

- journalssystem.com. (2017). Effect of pH on Adsorption and Desorption of Hexadecyl trimethyl ammonium bromide on Silicate Surfaces. Retrieved from journalssystem.com. [Source: journalssystem.com]

- 911Metallurgist. (2015). The Importance of pH in Flotation. Retrieved from 911Metallurgist. [Source: 911Metallurgist]

- MDPI. (n.d.). Collecting Agent–Mineral Interactions in the Reverse Flotation of Iron Ore: A Brief Review. [Source: MDPI]

- ResearchGate. (n.d.). Flotation separation of quartz from collophane using an amine collector and its adsorption mechanisms | Request PDF. Retrieved from ResearchGate.

- Yantai Aotong Chemical Co., Ltd. (n.d.). Adsorption form of flotation reagent on mineral surface. Retrieved from Yantai Aotong Chemical Co., Ltd. [Source: Yantai Aotong Chemical Co., Ltd.]

Sources

- 1. US20150090666A1 - Collectors for mineral flotation - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The effects of partially replacing amine collectors by a commercial frother in a reverse cationic hematite flotation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imwa.info [imwa.info]

- 8. mdpi.com [mdpi.com]

- 9. journalssystem.com [journalssystem.com]

- 10. Adsorption form of flotation reagent on mineral surface-Yantai Aotong Chemical Co., Ltd. [en.aotongchem.cn]

- 11. mdpi.com [mdpi.com]

- 12. journalssystem.com [journalssystem.com]

- 13. The Importance of pH in Flotation - 911Metallurgist [911metallurgist.com]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving yield in N-(N-OCTYL)-N-PENTYLAMINE synthesis

Technical Support Center: -(n-Octyl)- -pentylamine Synthesis

Case Reference: OPT-SYN-008

Status: Active Guide Assigned Specialist: Senior Application Scientist

Introduction: The Yield Challenge

You are likely accessing this guide because your synthesis of

-

Polymixture Formation: Significant presence of tertiary amines (dialkylation).

-

Incomplete Conversion: Residual starting amine or aldehyde.

-

Workup Loss: Product loss during aqueous extraction due to improper pH control.

This guide moves beyond generic textbook advice. It focuses on the Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB) , which is the industry "Gold Standard" for synthesizing asymmetric secondary amines with high fidelity.

Module 1: Strategic Route Selection

Why Direct Alkylation Fails

Many researchers attempt to react Octylamine directly with 1-Bromopentane. Do not do this.

-

The Trap: The secondary amine product is more nucleophilic than the primary amine starting material.

-

The Result: As soon as

-(n-octyl)-

The Solution: Reductive Amination

We utilize a condensation-reduction sequence that chemically gates the reaction, preventing over-alkylation.

Figure 1: Decision matrix for synthetic route selection. Direct alkylation is inherently flawed for stoichiometric secondary amine synthesis.

Module 2: The "Gold Standard" Protocol

Method: Direct Reductive Amination (Abdel-Magid Protocol) Reagents:

-

Amine: 1-Octylamine (1.0 equiv)

-

Carbonyl: Pentanal (Valeraldehyde) (1.05 – 1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃] (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation.

Step-by-Step Execution

-

Imine Formation (In Situ):

-

In a dry flask under Nitrogen/Argon, dissolve 1-Octylamine (10 mmol) in DCE (30 mL).

-

Add Pentanal (10.5 mmol).

-

Add Acetic Acid (10 mmol).

-

Technical Note: Stir for 15–30 minutes before adding the reducing agent. This allows the equilibrium to shift toward the hemiaminal/imine intermediate.

-

-

Selective Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (14 mmol) portion-wise over 10 minutes.

-

Why STAB? Unlike NaBH₄, STAB is mild and bulky. It reduces the protonated imine (which forms faster) but reacts very slowly with the aldehyde itself, preventing the side reaction of reducing Pentanal to 1-Pentanol.

-

-

Reaction Monitoring:

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

TLC Check: Monitor the disappearance of the aldehyde. (Stain with KMnO₄ or Ninhydrin).

-

-

Quench & Workup:

-

Quench by adding saturated aqueous NaHCO₃ (slowly, gas evolution occurs).

-

Stir vigorously for 15 minutes to break down boron complexes.

-

Module 3: Troubleshooting & Mechanism

The Mechanism of Selectivity

Understanding why this works allows you to troubleshoot when it doesn't.

Figure 2: Kinetic Selectivity. The rate of iminium reduction is significantly faster than aldehyde reduction when using STAB, ensuring high chemoselectivity.

Troubleshooting Q&A

Q: I see a large spot for 1-Pentanol on my TLC. Why?

-

Cause: You likely added the reducing agent too quickly or used a non-selective reductant like NaBH₄ without pre-forming the imine.

-

Fix: Ensure you stir the amine and aldehyde for 20 mins before adding STAB. If using NaBH₄, you must perform the reaction in two distinct steps (Imine formation in MeOH

Add NaBH₄).[1][2][3]

Q: My yield is low (<50%), and I have unreacted amine.

-

Cause: Wet solvent.[4] Water hydrolyzes the imine back to the aldehyde and amine.

-

Fix: Use anhydrous DCE or THF. Add 4Å Molecular Sieves to the reaction mixture to scavenge water produced during imine formation.

Q: The reaction mixture turned into a gel/emulsion during workup.

-

Cause: Boron salts can form gummy complexes with amines.

-

Fix: Perform a "Tartrate Wash." Wash the organic layer with a saturated solution of Sodium Potassium Tartrate (Rochelle's Salt) instead of just water/bicarb. This chelates the boron and breaks the emulsion.

Module 4: Purification & Isolation Data

Solubility Profile

-

Water: Insoluble (Lipophilic C13 chain).

-

Acidic Water (pH < 3): Soluble (Forms Ammonium salt).

-

Organic Solvents (DCM, EtOAc): Highly Soluble.

The "pH Swing" Purification Protocol

If you have residual neutral impurities (like pentanol), use this extraction method to purify without a column:

-

Acid Wash: Dissolve crude oil in EtOAc. Wash with 1M HCl.

-

Result: The Product (Amine) moves to the Aqueous Layer (bottom). Impurities (Pentanol, unreacted aldehyde) stay in the Organic Layer.

-

Action: Keep the Aqueous Layer. Discard the Organic Layer.

-

-

Base Release: Basify the Aqueous Layer to pH > 12 using 4M NaOH.

-

Result: The Product deprotonates and becomes an oil floating on top.

-

-

Extraction: Extract the milky aqueous mixture with fresh DCM (3x).

-

Dry: Dry combined DCM layers over Na₂SO₄ and concentrate.

Comparison of Reducing Agents

| Reagent | Selectivity | Risk of Over-Alkylation | Recommended?[5][6] |

| STAB (NaBH(OAc)₃) | High | Low | YES (Preferred) |

| NaBH₃CN | High | Low | No (Toxic Cyanide) |

| NaBH₄ | Low | Moderate | Only in stepwise method |

| H₂ / Pd-C | Moderate | High | No (Hard to control) |

References

-

Abdel-Magid, A. F., et al. (1996).[1][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[7]

-

Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Amines."[6]

-

ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Reductive Amination."

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

Technical Support Center: Amination of n-Octanol with n-Pentylamine

Welcome to the technical support center for the catalytic amination of n-octanol with n-pentylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, focusing on the identification and mitigation of common side reactions. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize the yield and purity of the desired secondary amine, N-octyl-n-pentylamine.

The direct catalytic amination of alcohols is an atom-economical and environmentally benign method for synthesizing amines, with water being the only theoretical byproduct.[1] This process typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1][2] This mechanism involves the catalyst temporarily 'borrowing' hydrogen from the alcohol to form an aldehyde intermediate, which then condenses with the amine to form an imine. Finally, the 'borrowed' hydrogen is returned to the imine, reducing it to the target amine.[2][3]

While elegant in theory, this reaction cascade can be diverted by several competing pathways, leading to a range of undesirable byproducts. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental observations and links them to likely side reactions. For each issue, we explain the chemical causality and provide actionable, field-proven protocols to resolve the problem.

Q1: My reaction yields are low, and GC-MS analysis shows a high-boiling, non-polar impurity with a mass corresponding to C₁₆H₃₄O. What is this byproduct and how can I prevent it?

Answer: This impurity is almost certainly di-n-octyl ether .

-

Causality (Mechanism): Ether formation is a common side reaction in alcohol chemistry, particularly at elevated temperatures or in the presence of acidic catalysts or supports.[3] The mechanism involves the dehydration of two n-octanol molecules. One alcohol molecule is protonated (by an acid site on the catalyst or support), forming a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an Sₙ2 reaction to form the ether.[4]

-

2 x CH₃(CH₂)₇OH → [Catalyst, Δ] → CH₃(CH₂)₇-O-(CH₂)₇CH₃ + H₂O

-

-

Troubleshooting & Mitigation Protocol:

-

Temperature Optimization: Excessive heat promotes dehydration.[3] Systematically lower the reaction temperature in 10 °C increments to find the optimal balance between reaction rate and ether suppression.

-

Catalyst Selection: Avoid strongly acidic catalysts or supports (e.g., certain zeolites or alumina). Opt for catalysts with neutral or basic supports. The acid-base properties of the support play a crucial role in reaction selectivity.

-

Water Removal: The water generated during the reaction can, in some catalytic systems, promote etherification. If feasible with your setup (e.g., using a Dean-Stark trap in batch reactions or operating in a flow reactor), continuous removal of water can shift the equilibrium away from ether formation.

-

Q2: I'm observing a significant peak in my chromatogram corresponding to a tertiary amine (C₂₁H₄₅N). How is this forming when I'm reacting a primary alcohol with a primary amine?

Answer: You are observing over-alkylation , leading to the formation of N,N-dipentyl-octylamine or, more likely, N-octyl-N-pentyl-octylamine, depending on the specific reaction pathway. The most common issue is the secondary amine product reacting further.

-

Causality (Mechanism): The desired product, N-octyl-n-pentylamine, is a secondary amine. Secondary amines are often more nucleophilic than the starting primary amine due to the electron-donating effect of the alkyl groups.[5] This increased nucleophilicity makes the product a competitive reactant, which can react with another molecule of activated n-octanol (the aldehyde intermediate) to form a tertiary amine.[6][7][8]

-

CH₃(CH₂)₇OH + CH₃(CH₂)₄NH(CH₂)₇CH₃ → [Catalyst] → (CH₃(CH₂)₇)₂N(CH₂)₄CH₃ + H₂O

-

-

Troubleshooting & Mitigation Protocol:

-